molecular formula C11H14N2O B13286789 4-(Pyrrolidin-2-yl)benzamide

4-(Pyrrolidin-2-yl)benzamide

Cat. No.: B13286789
M. Wt: 190.24 g/mol
InChI Key: UDVKTBGXKXLAFF-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-yl)benzamide is a chemical compound characterized by the presence of a benzamide group attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Pyrrolidin-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-yl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzamide group may contribute to binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(Pyrrolidin-2-yl)benzamide is unique due to the combination of the pyrrolidine ring and benzamide group, which imparts specific chemical and biological properties not found in the individual components .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-pyrrolidin-2-ylbenzamide

InChI

InChI=1S/C11H14N2O/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H2,12,14)

InChI Key

UDVKTBGXKXLAFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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